Cas no 2649063-19-2 (6,7-dimethyl 8-azabicyclo3.2.1octane-6,7-dicarboxylate)

6,7-Dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate is a bicyclic organic compound featuring a rigid azabicyclo[3.2.1]octane core with dimethyl and dicarboxylate functional groups at positions 6 and 7. This structure imparts steric and electronic properties suitable for applications in asymmetric synthesis, catalysis, and pharmaceutical intermediates. The bicyclic framework enhances conformational stability, while the carboxylate groups provide reactivity for further derivatization. Its stereochemistry and functional group positioning make it a valuable scaffold in medicinal chemistry for designing bioactive molecules. The compound’s synthetic versatility and structural rigidity contribute to its utility in developing chiral ligands or constrained peptidomimetics. Proper handling and storage under inert conditions are recommended to maintain stability.
6,7-dimethyl 8-azabicyclo3.2.1octane-6,7-dicarboxylate structure
2649063-19-2 structure
Product name:6,7-dimethyl 8-azabicyclo3.2.1octane-6,7-dicarboxylate
CAS No:2649063-19-2
MF:C11H17NO4
MW:227.2569835186
MDL:MFCD33550348
CID:5672003
PubChem ID:155978204

6,7-dimethyl 8-azabicyclo3.2.1octane-6,7-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 2649063-19-2
    • 6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate
    • EN300-27148056
    • 6,7-dimethyl 8-azabicyclo3.2.1octane-6,7-dicarboxylate
    • MDL: MFCD33550348
    • Inchi: 1S/C11H17NO4/c1-15-10(13)8-6-4-3-5-7(12-6)9(8)11(14)16-2/h6-9,12H,3-5H2,1-2H3
    • InChI Key: OPJJMUSXHBHJIM-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C(C(=O)OC)C2CCCC1N2)=O

Computed Properties

  • Exact Mass: 227.11575802g/mol
  • Monoisotopic Mass: 227.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 64.6Ų

6,7-dimethyl 8-azabicyclo3.2.1octane-6,7-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27148056-1g
6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate
2649063-19-2 95%
1g
$1272.0 2023-09-11
Enamine
EN300-27148056-2.5g
6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate
2649063-19-2 95.0%
2.5g
$2492.0 2025-03-20
Enamine
EN300-27148056-5.0g
6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate
2649063-19-2 95.0%
5.0g
$3687.0 2025-03-20
1PlusChem
1P0284GW-1g
6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate
2649063-19-2 95%
1g
$1634.00 2024-05-08
Enamine
EN300-27148056-10g
6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate
2649063-19-2 95%
10g
$5467.0 2023-09-11
Aaron
AR0284P8-5g
6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate
2649063-19-2 95%
5g
$5095.00 2023-12-15
1PlusChem
1P0284GW-250mg
6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate
2649063-19-2 95%
250mg
$840.00 2024-05-08
1PlusChem
1P0284GW-10g
6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate
2649063-19-2 95%
10g
$6820.00 2024-05-08
Aaron
AR0284P8-50mg
6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate
2649063-19-2 95%
50mg
$431.00 2025-02-15
Aaron
AR0284P8-1g
6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate
2649063-19-2 95%
1g
$1774.00 2025-02-15

6,7-dimethyl 8-azabicyclo3.2.1octane-6,7-dicarboxylate Related Literature

Additional information on 6,7-dimethyl 8-azabicyclo3.2.1octane-6,7-dicarboxylate

Comprehensive Overview of 6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate (CAS No. 2649063-19-2)

The compound 6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate (CAS No. 2649063-19-2) is a structurally unique bicyclic molecule that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its distinctive 8-azabicyclo[3.2.1]octane scaffold, combined with the presence of dimethyl dicarboxylate functional groups, makes it a versatile intermediate for the development of novel pharmaceuticals and bioactive molecules. Researchers are particularly interested in its potential applications in central nervous system (CNS) drug discovery, given the prevalence of similar bicyclic frameworks in neuromodulatory agents.

In recent years, the demand for 6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate has surged due to its role in the synthesis of chiral ligands and catalysts for asymmetric reactions. The compound's rigid bicyclic structure provides excellent stereochemical control, which is critical for the production of enantiomerically pure compounds. This aligns with the growing trend in the pharmaceutical industry toward green chemistry and sustainable synthesis, as highlighted by frequent searches for "eco-friendly chiral catalysts" and "stereoselective synthesis methods" in scientific databases.

Another area of interest is the compound's potential in drug repurposing and fragment-based drug design. The 6,7-dimethyl substitution pattern on the 8-azabicyclo[3.2.1]octane core offers opportunities for structure-activity relationship (SAR) studies, a topic frequently queried in AI-driven drug discovery platforms. Its compatibility with high-throughput screening (HTS) workflows further enhances its appeal for modern drug development pipelines, where efficiency and scalability are paramount.

From a synthetic perspective, 6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate is often synthesized via cycloaddition reactions or intramolecular alkylation strategies. These methods are frequently discussed in forums and publications focusing on "advanced organic synthesis techniques" and "heterocyclic compound preparation". The compound's stability under various reaction conditions also makes it a reliable building block for multistep synthesis, a key consideration for researchers optimizing cost-effective synthetic routes.

In the context of intellectual property (IP), CAS No. 2649063-19-2 has been referenced in several patents related to neuroprotective agents and enzyme inhibitors. This underscores its commercial relevance, particularly in light of increasing searches for "patented bioactive scaffolds" and "novel CNS drug candidates". Its molecular architecture shares similarities with tropane alkaloids, which are well-known for their pharmacological activities, further driving curiosity about its unexplored therapeutic potential.

Analytical characterization of 6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for confirming its stereochemistry and purity, topics frequently searched by quality control professionals and synthetic chemists. The compound's high solubility in polar organic solvents also facilitates its use in formulation studies, another hot topic in pharmaceutical R&D circles.

Looking ahead, the versatility of 6,7-dimethyl 8-azabicyclo[3.2.1]octane-6,7-dicarboxylate positions it as a valuable asset in both academic and industrial settings. Its alignment with trends like precision medicine and computational chemistry-driven design ensures its continued relevance. As researchers explore its applications in bioconjugation and prodrug development, this compound is poised to remain a focal point in cutting-edge chemical research.

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